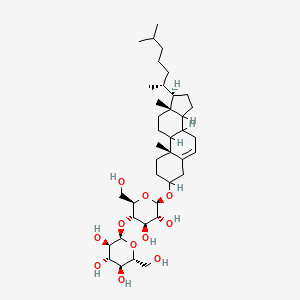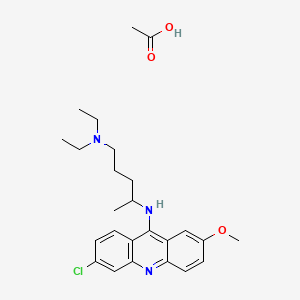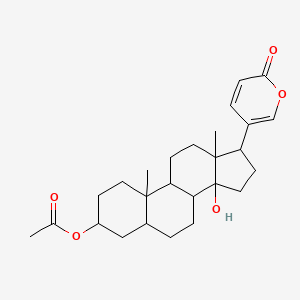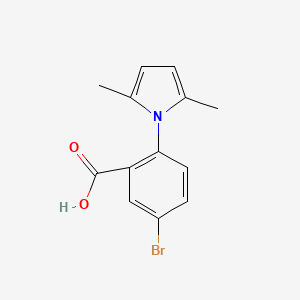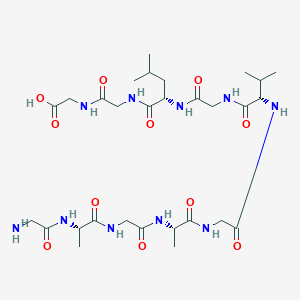![molecular formula C18H22O B14168809 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 41388-81-2](/img/structure/B14168809.png)
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by its benzene ring substituted with prop-2-en-1-yl groups and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. A common method might include:
Starting Material: A benzene derivative with suitable leaving groups.
Reagents: Prop-2-en-1-yl halides (e.g., prop-2-en-1-yl bromide).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation or chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated alkyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of propyl groups.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may have applications in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving benzene derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of polymers, resins, or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In an industrial context, it might act as a monomer or reactant in polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri(prop-2-en-1-yl)benzene: Lacks the ether linkage, potentially altering its reactivity and applications.
1,3,5-Tri(allyl)benzene: Similar structure but with different substituents, affecting its chemical properties.
2-[(Prop-2-en-1-yl)oxy]benzene: A simpler compound with only one prop-2-en-1-yl group and an ether linkage.
Uniqueness
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the combination of multiple prop-2-en-1-yl groups and an ether linkage, which may confer distinct chemical properties and reactivity compared to its simpler analogs.
Propriétés
Numéro CAS |
41388-81-2 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-prop-2-enoxy-1,3,5-tris(prop-2-enyl)benzene |
InChI |
InChI=1S/C18H22O/c1-5-9-15-13-16(10-6-2)18(19-12-8-4)17(14-15)11-7-3/h5-8,13-14H,1-4,9-12H2 |
Clé InChI |
WFLUNZJVDSSRMV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C(=C1)CC=C)OCC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
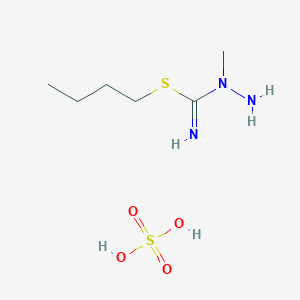
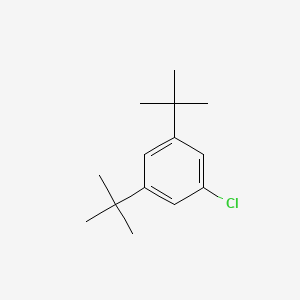
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)

